molecular formula C9H10O2 B1206226 (R)-(-)-2-Phenylpropionic acid CAS No. 7782-26-5

(R)-(-)-2-Phenylpropionic acid

Cat. No.: B1206226
CAS No.: 7782-26-5
M. Wt: 150.17 g/mol
InChI Key: YPGCWEMNNLXISK-UHFFFAOYSA-N
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Description

®-(-)-2-Phenylpropionic acid, also known as ®-(-)-2-Phenylpropanoic acid, is an organic compound with the molecular formula C9H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Phenylpropionic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenylpropenoic acid using chiral catalysts. Another method includes the resolution of racemic 2-Phenylpropionic acid using chiral amines or enzymes to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, ®-(-)-2-Phenylpropionic acid is often produced via the catalytic hydrogenation of 2-Phenylpropenoic acid. This process typically employs palladium or platinum catalysts under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Phenylpropionic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Phenylpropanoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-Phenylpropanoic acid derivatives.

    Reduction: 2-Phenylpropanol.

    Substitution: Nitro-2-Phenylpropionic acid, halo-2-Phenylpropionic acid.

Scientific Research Applications

®-(-)-2-Phenylpropionic acid has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including nonsteroidal anti-inflammatory drugs.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of polymers and materials with specific optical properties.

Mechanism of Action

The mechanism of action of ®-(-)-2-Phenylpropionic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. The compound’s chiral nature allows it to interact selectively with these targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

    (S)-(+)-2-Phenylpropionic acid: The enantiomer of ®-(-)-2-Phenylpropionic acid, which has different biological activities and properties.

    2-Phenylacetic acid: A structurally similar compound with a different side chain, leading to distinct chemical and biological properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug with a similar phenylpropionic acid structure but different substituents, resulting in varied pharmacological effects.

Uniqueness: ®-(-)-2-Phenylpropionic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

2-phenylpropanoic acid
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InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
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Molecular Weight

150.17 g/mol
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Physical Description

Solid
Record name 2-Phenylpropionate
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CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name Benzeneacetic acid, .alpha.-methyl-
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Record name (+/-)-2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name 2-PHENYLPROPIONIC ACID
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Record name 2-Phenylpropionate
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Synthesis routes and methods I

Procedure details

To a solution of 24.5 g. of 2-methane-sulphonyloxyhydratropic acid in 200 ml. of methanol 28 ml. of triethylamine and 2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and acidified with a 20% aqueous hydrochloric acid solution. The separated hydratropic acid is extracted with chloroform. The chloroform solution is dried over sodium sulphate, evaporated and the residue is distilled off. 13.5 g. (90%) of hydratropic acid are obtained, boiling at 145° C. (13 mmHg.); nD25 =1.5219.
Name
2-methane-sulphonyloxyhydratropic acid
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90%

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
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Synthesis routes and methods III

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
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Synthesis routes and methods IV

Procedure details

α-Phenylmethylpropionate can be obtained under similar conditions, by reacting a mixture of phenylacetic acid, dimethyl carbonate and K2CO3, in a 1:20:2 molar ratio, in autoclave at a temperature of 225° C., for 15 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-2-Phenylpropionic acid
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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Phenylpropionic acid?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: How can the enantiomers of 2-Phenylpropionic acid be differentiated analytically?

A2: Several methods can be employed for the enantioseparation of 2-Phenylpropionic acid:

  • Enantioselective gas chromatography: Utilizes a chiral stationary phase like octakis-(2,6-di-O-tert-butyldimethylsilyl)-γ-cyclodextrin to separate the enantiomers based on differential interactions. []
  • Chiral mobile phase additive in HPLC: Employs a chiral additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase to form diastereomeric complexes with the enantiomers, allowing for separation on a reversed-phase C18 column. []
  • Two-dimensional thin-layer chromatography (TLC): Achieved by impregnating a silica gel layer with a chiral selector like L-arginine and developing with a suitable mobile phase. []

Q3: Does the gelation property of this compound influence its chiral stability?

A3: Yes, this compound, like some other profens, exhibits a tendency to gel in certain solvents. This gelation property significantly increases the solution's viscosity, affecting the diffusion rate of intermediate species during transenantiomerization. This phenomenon, driven by diffusion-driven instability, can lead to oscillatory changes in the enantiomeric ratio. [, , ] Storing the compound in a non-aqueous solvent like dichloromethane can suppress but not completely eliminate this oscillatory behavior. []

Q4: How does the acidity of the solution impact the oscillatory transenantiomerization of this compound?

A4: The mechanism of oscillatory transenantiomerization in profens like this compound likely involves keto-enol tautomerism. This process is favored in basic environments and hampered in acidic ones. Experiments show that an acidic environment stabilizes this compound in its initial enantiomeric form, while a basic environment facilitates partial conversion to its (S)-(+)-enantiomer, supporting the role of keto-enol tautomerism. []

Q5: Does this compound show stereoselective inhibition of monocarboxylate transporters?

A5: Research indicates that while this compound itself does not exhibit stereoselective inhibition of monocarboxylate transporters, the presence of specific structural features like 2-hydroxy or 2-methoxy groups in related compounds can lead to stereoselective transport across intestinal epithelial cells. [] This suggests that the substitution pattern on the phenyl ring can significantly influence the interaction with biological targets.

Q6: Does this compound play a role in disrupting biological pathways?

A6: While there's limited information on this compound specifically disrupting biological pathways, research on related compounds like Phenylacetic acid provides some insights. For instance, Indole-3-Acetic Acid produced by Burkholderia heleia acts as a Phenylacetic Acid antagonist, disrupting Tropolone biosynthesis in Burkholderia plantarii. [] This example underscores the potential for structurally similar compounds to interfere with specific metabolic pathways.

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